![molecular formula C9H10ClNO B13282863 2-(4-Chloro-3-methylphenyl)acetamide](/img/structure/B13282863.png)
2-(4-Chloro-3-methylphenyl)acetamide
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Overview
Description
2-(4-Chloro-3-methylphenyl)acetamide is an organic compound characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylphenyl)acetamide typically involves the reaction of 4-chloro-3-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amines or other reduced derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-(4-Chloro-3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(4-Chloro-2-methylphenyl)acetamide
- 2-(4-Chloro-3-methylphenoxy)acetamide
- 2-(4-Chloro-3-methylphenyl)ethanamide
Comparison: 2-(4-Chloro-3-methylphenyl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. For example, the presence of the chloro group at the 4-position and the methyl group at the 3-position can affect its electronic properties and steric interactions, leading to different chemical behaviors and applications.
Biological Activity
2-(4-Chloro-3-methylphenyl)acetamide, an organic compound with the molecular formula C9H10ClNO, has garnered attention for its diverse biological activities. This article delves into its antimicrobial and anti-inflammatory properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : Approximately 183.635 g/mol
- Melting Point : 164 to 166 °C
- Boiling Point : About 342.3 °C
The compound features a chloro group and a methyl group on a phenyl ring, linked to an acetamide functional group. These structural characteristics significantly influence its biological behavior and activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study focusing on a series of N-(substituted phenyl)-2-chloroacetamides found that compounds with similar structures demonstrated varying effectiveness against different microbial strains:
Microbial Strain | Activity Level |
---|---|
Staphylococcus aureus | Effective |
Methicillin-resistant S. aureus (MRSA) | Effective |
Escherichia coli | Less effective |
Candida albicans | Moderately effective |
The antimicrobial efficacy is attributed to the compound's ability to inhibit specific enzymes or receptors in microbial cells, which is facilitated by its lipophilicity that allows it to penetrate cell membranes efficiently .
Anti-inflammatory Properties
In addition to its antimicrobial potential, this compound has been investigated for anti-inflammatory effects. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and enzymes, which may contribute to its therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. The presence of the chloro group at the para position enhances its lipophilicity, improving membrane permeability and biological interactions. Studies utilizing quantitative structure-activity relationship (QSAR) analysis have demonstrated that modifications in substituents on the phenyl ring can significantly alter the compound's effectiveness against various pathogens .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methyl-3-chloroaniline with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is conducted in an organic solvent such as dichloromethane under controlled conditions to optimize yield and purity .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential against various strains, confirming that those with para-substituted chloro groups exhibited superior activity against Gram-positive bacteria .
- Inflammation Pathway Investigation : Research indicated that compounds similar to this compound could inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating chronic inflammatory conditions .
- Comparative Analysis : The unique substitution pattern of this compound was compared with other chloroacetamides, revealing distinct pharmacokinetic properties that may lead to improved therapeutic profiles for specific applications not shared by its analogs .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
CEKXPRNZZUPMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N)Cl |
Origin of Product |
United States |
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